N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked butyl chain bearing a furan-2-ylmethylamino group and a terminal cyclopropanecarboxamide moiety. The pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the central scaffold, while the thioether bridge (-S-) connects it to a 4-oxobutyl chain functionalized with a furan-derived amine.
Propriétés
IUPAC Name |
N-[6-[4-(furan-2-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-15(18-11-13-3-1-9-24-13)4-2-10-25-16-8-7-14(20-21-16)19-17(23)12-5-6-12/h1,3,7-9,12H,2,4-6,10-11H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKMWMVXZOWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This review focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclopropane moiety, a pyridazine ring, and a furan derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antileishmanial Activity
A notable study synthesized N-oxide derivatives that demonstrated promising antileishmanial activity. For example, a furoxan derivative showed an EC50 value of 3.6 μM against Leishmania infantum amastigotes while maintaining a high CC50 value (>500 μM), indicating low toxicity to mammalian cells . This suggests that the furan moiety may enhance the compound's efficacy against parasitic infections.
Inhibition of SARS-CoV-2 Mpro
Compounds related to the furan series have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro). For instance, derivatives showed IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, indicating potential for development as antiviral agents . The ability to inhibit viral replication underscores the relevance of this compound in current therapeutic strategies against COVID-19.
The biological activity of this compound may be attributed to several mechanisms:
- Nitric Oxide Release : Similar compounds have been shown to release nitric oxide upon biotransformation, contributing to their antiparasitic effects by inducing oxidative stress in pathogens .
- Protease Inhibition : The inhibition of cysteine proteases has been identified as a critical mechanism in the activity against Leishmania, suggesting that this compound may target similar enzymatic pathways.
- Membrane Disruption : The structural components may interact with lipid membranes, leading to increased permeability and cell lysis in microbial targets.
Study 1: Antileishmanial Efficacy
In a controlled study, a furoxan derivative was tested in vivo on BALB/c mice infected with L. infantum. Treatment resulted in a significant reduction (approximately 90%) in parasite load in the liver and spleen at a dosage of 7.7 mg/Kg . This highlights the potential for therapeutic application in treating leishmaniasis.
Study 2: SARS-CoV-2 Inhibition
Another study evaluated a series of furan derivatives for their inhibitory effects on SARS-CoV-2 Mpro. Compounds F8-B6 and F8-B22 were particularly effective, with IC50 values indicating strong potential as antiviral agents . These findings support further investigation into their development as COVID-19 therapeutics.
Data Summary
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Key Observations:
- Core Heterocycles : The target compound’s pyridazine core distinguishes it from pyrimidine or pyrazole-based analogues. Pyridazines are less common in drug design but offer unique electronic properties due to the adjacent nitrogen atoms, which may enhance interactions with biological targets compared to pyrimidines .
- Substituent Effects: The thioether group in the target compound may confer greater oxidation resistance compared to oxygen-linked chains (e.g., ethers) in similar molecules . The furan-2-ylmethylamino group could engage in π-π stacking or hydrogen bonding, akin to aromatic substituents in ’s pyrimidine derivatives .
Inferred Pharmacological Properties
While biological data for the target compound are absent, structural parallels suggest hypotheses:
- Antimicrobial Potential: Thioether-containing compounds in exhibited broad biological activities, implying the target’s thioether group may enhance antimicrobial efficacy .
- Metabolic Stability : The cyclopropane group may reduce metabolic degradation compared to linear alkyl chains in ’s pyrazole derivatives .
- Target Selectivity : The furan moiety’s electron-rich nature could modulate interactions with heme-containing enzymes (e.g., in antimalarial contexts), though this requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
